
(2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a thioxanthene core substituted with tert-butyl and dimethyl groups, along with a diphenylphosphine moiety. Its distinct structure makes it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Thioxanthene Core: The initial step involves the synthesis of the thioxanthene core by reacting 2,7-di-tert-butyl-9,9-dimethylxanthene with sulfur or sulfur-containing reagents under controlled conditions.
Introduction of the Diphenylphosphine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine using reducing agents such as lithium aluminum hydride.
Substitution: The diphenylphosphine group can participate in substitution reactions with electrophiles, forming new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides, in the presence of bases such as triethylamine.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine.
Substitution: Various phosphine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: Employed in the study of biological systems, particularly in the development of fluorescent probes for imaging and tracking biomolecules.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of (2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The diphenylphosphine group acts as a strong electron donor, enhancing the reactivity of the metal center.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Di-tert-butyl-9,9-dimethylxanthene: Lacks the diphenylphosphine group but shares the thioxanthene core.
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: Contains bromine substituents instead of the diphenylphosphine group.
2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid: Features carboxylic acid groups instead of the diphenylphosphine group.
Uniqueness
(2,7-Di-tert-butyl-9,9-dimethyl-9H-thioxanthen-4-yl)diphenylphosphine is unique due to the presence of the diphenylphosphine group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in catalysis and coordination chemistry, where it can form stable complexes with various metal centers, enhancing their catalytic activity.
Eigenschaften
Molekularformel |
C35H39PS |
|---|---|
Molekulargewicht |
522.7 g/mol |
IUPAC-Name |
(2,7-ditert-butyl-9,9-dimethylthioxanthen-4-yl)-diphenylphosphane |
InChI |
InChI=1S/C35H39PS/c1-33(2,3)24-19-20-31-28(21-24)35(7,8)29-22-25(34(4,5)6)23-30(32(29)37-31)36(26-15-11-9-12-16-26)27-17-13-10-14-18-27/h9-23H,1-8H3 |
InChI-Schlüssel |
QHZPNXHGZMYRJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)C(C)(C)C)SC3=C1C=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12875634.png)
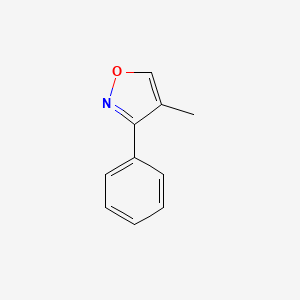

![[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12875652.png)
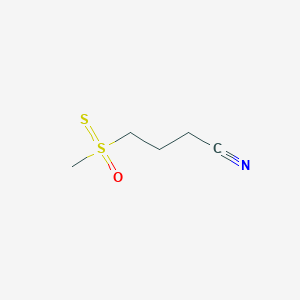
![5,6-dihydroisoxazolo[5,4-c]pyridine-3,7(2H,4H)-dione](/img/structure/B12875673.png)

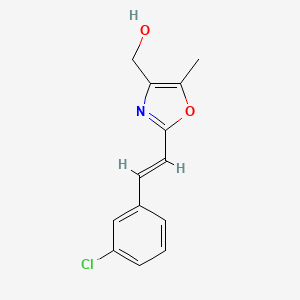
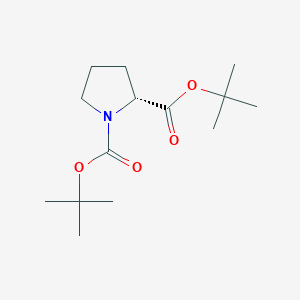
![2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12875694.png)
![[5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol](/img/structure/B12875696.png)
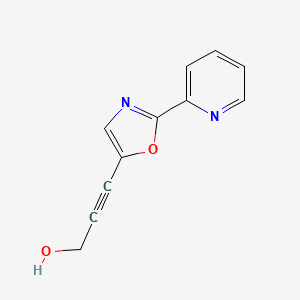
![2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875712.png)

